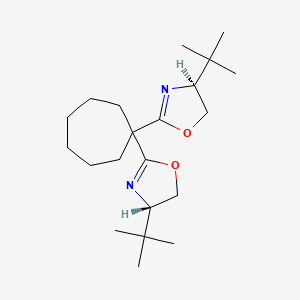![molecular formula C48H30O8S2 B8203787 4-[3-[5-[5-[3,5-bis(4-carboxyphenyl)phenyl]thiophen-2-yl]thiophen-2-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8203787.png)
4-[3-[5-[5-[3,5-bis(4-carboxyphenyl)phenyl]thiophen-2-yl]thiophen-2-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid
Overview
Description
4-[3-[5-[5-[3,5-bis(4-carboxyphenyl)phenyl]thiophen-2-yl]thiophen-2-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid is a complex organic compound with a molecular formula of C27H18O6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[5-[5-[3,5-bis(4-carboxyphenyl)phenyl]thiophen-2-yl]thiophen-2-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include aromatic aldehydes, thiophenes, and carboxylic acids. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-[3-[5-[5-[3,5-bis(4-carboxyphenyl)phenyl]thiophen-2-yl]thiophen-2-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles/nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-[3-[5-[5-[3,5-bis(4-carboxyphenyl)phenyl]thiophen-2-yl]thiophen-2-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[3-[5-[5-[3,5-bis(4-carboxyphenyl)phenyl]thiophen-2-yl]thiophen-2-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple aromatic rings and carboxylic acid groups allow it to bind to various proteins, enzymes, and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tri(4-carboxyphenyl)benzene: Similar in structure but lacks the thiophene groups.
3,5-Di(4-carboxyphenyl)benzoic acid: Contains fewer aromatic rings and carboxylic acid groups.
Uniqueness
4-[3-[5-[5-[3,5-bis(4-carboxyphenyl)phenyl]thiophen-2-yl]thiophen-2-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid is unique due to its combination of multiple aromatic rings, thiophene groups, and carboxylic acid groups. This unique structure imparts specific chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
4-[3-[5-[5-[3,5-bis(4-carboxyphenyl)phenyl]thiophen-2-yl]thiophen-2-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30O8S2/c49-45(50)31-9-1-27(2-10-31)35-21-36(28-3-11-32(12-4-28)46(51)52)24-39(23-35)41-17-19-43(57-41)44-20-18-42(58-44)40-25-37(29-5-13-33(14-6-29)47(53)54)22-38(26-40)30-7-15-34(16-8-30)48(55)56/h1-26H,(H,49,50)(H,51,52)(H,53,54)(H,55,56) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWYSCVAKDIDDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC(=CC(=C5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H30O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![6-(2-chloro-5-fluoropyrimidin-4-yl)-1-cyclopropyl-4-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B8203776.png)
![1-((4AR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B8203786.png)
